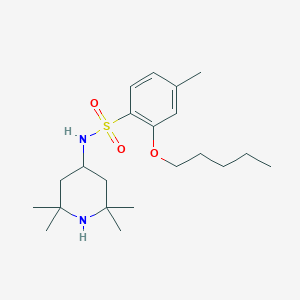
4-methyl-2-(pentyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-2-(pentyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is commonly used in scientific research as a pharmacological tool to study the mechanism of action of various proteins and enzymes.
Wirkmechanismus
The mechanism of action of 4-methyl-2-(pentyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide involves binding to specific targets, such as ion channels or receptors, and modulating their activity. This compound can act as an agonist or antagonist, depending on the target. By studying the effects of this compound on various targets, researchers can gain insight into their function and potential therapeutic applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific target it binds to. For example, this compound has been shown to modulate the activity of voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons. By blocking these channels, this compound can inhibit neuronal activity and reduce pain perception.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-methyl-2-(pentyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide in lab experiments include its high potency and selectivity for specific targets. This compound can be used at low concentrations to achieve specific effects, reducing the risk of off-target effects. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and expertise to handle and administer it safely.
Zukünftige Richtungen
There are many potential future directions for research involving 4-methyl-2-(pentyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide. One area of interest is the development of new therapeutic agents based on the structure of this compound. By modifying the structure of this compound, researchers may be able to create more potent and selective drugs for the treatment of various diseases. Another area of interest is the study of the effects of this compound on different targets and in different biological systems, which could provide new insights into the function of these targets and their potential therapeutic applications.
Conclusion
In conclusion, this compound is a useful pharmacological tool for scientific research. Its high potency and selectivity make it a valuable tool for studying the mechanism of action of various proteins and enzymes. By understanding the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound, researchers can gain valuable insights into its potential therapeutic applications.
Synthesemethoden
The synthesis of 4-methyl-2-(pentyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide involves the reaction of 4-methyl-2-(pentyloxy)benzenesulfonyl chloride with 2,2,6,6-tetramethylpiperidine in the presence of a base. The resulting product is then purified through recrystallization to obtain a white solid.
Wissenschaftliche Forschungsanwendungen
4-methyl-2-(pentyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is commonly used in scientific research as a pharmacological tool to study the mechanism of action of various proteins and enzymes. It is particularly useful in the study of ion channels, transporters, and receptors. This compound can be used to block or activate specific targets, allowing researchers to investigate their function in biological systems.
Eigenschaften
Molekularformel |
C21H36N2O3S |
|---|---|
Molekulargewicht |
396.6 g/mol |
IUPAC-Name |
4-methyl-2-pentoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C21H36N2O3S/c1-7-8-9-12-26-18-13-16(2)10-11-19(18)27(24,25)22-17-14-20(3,4)23-21(5,6)15-17/h10-11,13,17,22-23H,7-9,12,14-15H2,1-6H3 |
InChI-Schlüssel |
XORXVCJYJBVZQK-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(C=CC(=C1)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
Kanonische SMILES |
CCCCCOC1=C(C=CC(=C1)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Butyl 5-methyl-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B272397.png)


